CPZEN-45 (Caprazamycin Derivative) Exhibits Potent MIC Against Drug-Resistant M. tuberculosis Compared to Parent Caprazamycins and Capuramycin Analogs
The caprazamycin derivative CPZEN-45 demonstrates a minimum inhibitory concentration (MIC) of 1.56 µg/mL against drug-susceptible M. tuberculosis H37Rv and 6.25 µg/mL against multidrug-resistant (MDR) M. tuberculosis strains [1]. In contrast, the parent natural caprazamycins exhibit an MIC of 3.13 µg/mL against both drug-susceptible and MDR M. tuberculosis strains [2]. For further class-level context, the capuramycin analog SQ641 exhibits an MIC range of ≤0.06-4 mg/L against Mycobacterium avium complex (MAC) but is bactericidal against non-tuberculous mycobacteria with an MBC/MIC ratio of 1 to 32 [3].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | CPZEN-45: MIC = 1.56 µg/mL (Mtb H37Rv), 6.25 µg/mL (MDR-Mtb) |
| Comparator Or Baseline | Parent caprazamycins: MIC = 3.13 µg/mL (drug-susceptible and MDR Mtb strains) |
| Quantified Difference | CPZEN-45 shows 2-fold improved potency against drug-susceptible Mtb (1.56 vs 3.13 µg/mL) |
| Conditions | In vitro broth microdilution assay; M. tuberculosis H37Rv and MDR clinical isolates |
Why This Matters
The 2-fold improvement in MIC against drug-susceptible Mtb for CPZEN-45 versus parent caprazamycins provides a quantifiable basis for selecting the derivative in antitubercular screening programs.
- [1] Working Group on New TB Drugs. CPZEN-45 Compound Summary. newtbdrugs.org pipeline database. Accessed 2026. View Source
- [2] Hirano S, Ichikawa S, Matsuda A. Synthesis of caprazamycin analogues and their structure-activity relationship for antibacterial activity. J Org Chem. 2008;73(2):569-577. DOI: 10.1021/jo702264e. View Source
- [3] Dubée V, et al. In vitro antimicrobial activities of capuramycin analogues against non-tuberculous mycobacteria. J Antimicrob Chemother. Data reported via scilit.net. View Source
